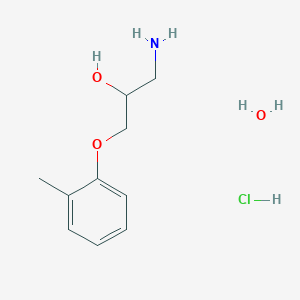
N-(2-Aminoethyl)-4-iodobenzamide
概要
説明
N-(2-Aminoethyl)-4-iodobenzamide: is a chemical compound that features an amine group attached to an ethyl chain, which is further connected to a benzamide structure with an iodine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with ethylenediamine. The process can be summarized as follows:
Formation of 4-iodobenzoyl chloride: 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride.
Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with ethylenediamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-Aminoethyl)-4-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, potentially forming imines or amides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or secondary amines.
Oxidation Products: Oxidation can yield imines or nitro compounds.
Reduction Products: Reduction typically results in the formation of primary amines or alcohols.
科学的研究の応用
Chemistry: N-(2-Aminoethyl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution reactions.
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on cellular processes. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target specific biological pathways. Its iodine atom makes it useful for creating radiolabeled drugs for diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of N-(2-Aminoethyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of radiolabeled derivatives, which can be used in imaging to track the distribution and activity of the compound in biological systems.
類似化合物との比較
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound is similar in structure but contains a trimethoxysilane group instead of an iodine atom.
N-(2-Aminoethyl)-1-aziridineethanamine: This compound features an aziridine ring, which imparts different chemical properties compared to the benzamide structure.
Uniqueness: N-(2-Aminoethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which allows for the formation of radiolabeled derivatives. This makes it particularly valuable in applications requiring imaging or tracking of the compound in biological systems.
特性
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUACFKIZPXVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)


![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)

